![molecular formula C18H19N5OS2 B11026188 N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11026188.png)
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the family of diterpenoid alkaloids, which are primarily found in plants of the Ranunculaceae family (such as Aconitum and Delphinium).
- These alkaloids exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects.
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide: is a complex organic compound with a three-dimensional structure.
Preparation Methods
- The chemical synthesis of this compound presents a significant challenge due to its diverse and complex structure.
- Recent research by Professor Yong Qin’s group has focused on the total synthesis of various diterpenoid alkaloids, including those related to this compound .
- Key strategies involve oxidative de-aromatization and Diels-Alder cycloaddition reactions.
- Specific synthetic routes and reaction conditions can be found in the referenced literature.
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific transformation.
- Major products formed from these reactions contribute to its structural diversity.
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide: may undergo various reactions, such as oxidation, reduction, and substitution.
Scientific Research Applications
- This compound has applications in multiple fields:
Chemistry: As a synthetic target, it inspires innovative synthetic methodologies.
Biology: Its biological activities make it relevant for drug discovery and natural product research.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: May serve as a precursor for novel pharmaceuticals or agrochemicals.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets and signaling pathways.
- Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, it’s essential to highlight the uniqueness of this compound compared to other diterpenoid alkaloids.
- Researchers often compare its structure, biological activities, and synthetic challenges with related molecules.
Properties
Molecular Formula |
C18H19N5OS2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5OS2/c24-16(14-11-25-17(20-14)19-13-8-4-5-9-13)21-18-23-22-15(26-18)10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H,19,20)(H,21,23,24) |
InChI Key |
YJMZRRUILWNTEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B11026111.png)
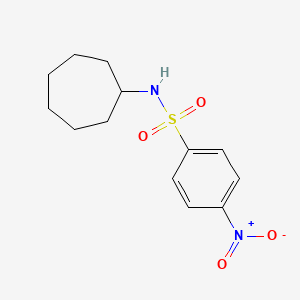
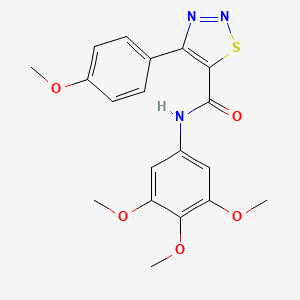
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11026120.png)


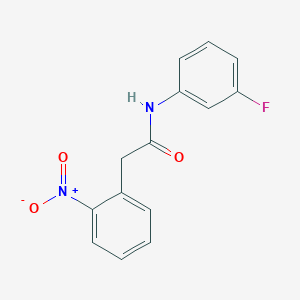
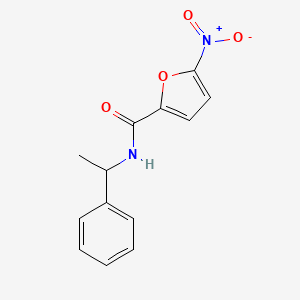
![2-[(3,5-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11026161.png)
![3-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B11026165.png)

![4-(2-Naphthyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine](/img/structure/B11026180.png)
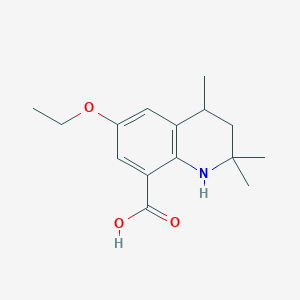
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B11026209.png)
